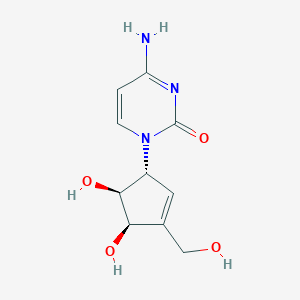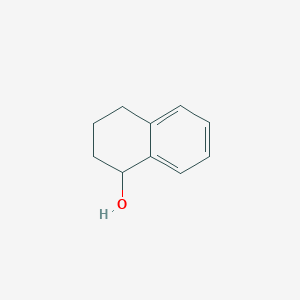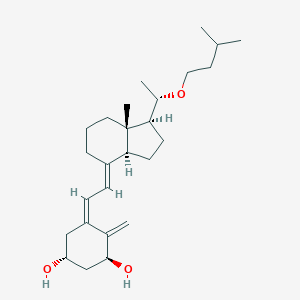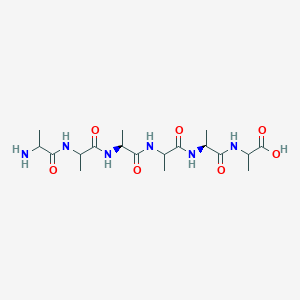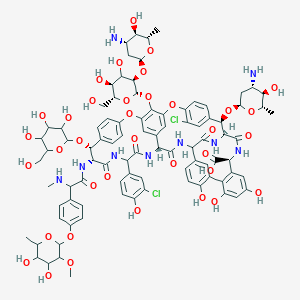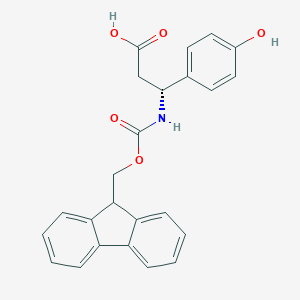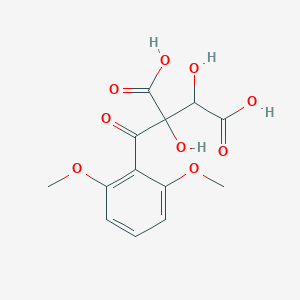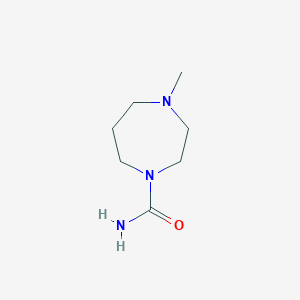
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane, also known as Cyclam, is a macrocyclic compound that has been widely studied for its potential applications in various scientific fields. Cyclam is a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes Cyclam useful in a range of applications, including catalysis, imaging, and drug delivery.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane depends on its application. As a chelating agent, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane binds to metal ions and forms stable complexes. In catalysis reactions, the 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complex can act as a catalyst to facilitate the reaction. In imaging, the 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complex can act as a contrast agent to enhance the imaging signal. In drug delivery, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be used to target specific cells or tissues by forming complexes with metal ions and attaching to specific receptors on the cell surface.
Biochemical and Physiological Effects:
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been shown to have low toxicity and is generally considered safe for use in scientific research. However, as with any chemical compound, caution should be taken when handling 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been shown to have some antimicrobial activity and has been studied for its potential use in the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is its ability to bind to metal ions and form stable complexes, which makes it useful in a range of scientific applications. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is also relatively easy to synthesize and is commercially available. One limitation of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is its potential toxicity, although it is generally considered safe for use in scientific research. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can also be expensive, depending on the application.
Future Directions
There are many potential future directions for research on 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. One area of interest is the development of new 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complexes for use in catalysis, imaging, and drug delivery. Another area of interest is the study of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane's antimicrobial properties and its potential use in the treatment of bacterial infections. Additionally, research could focus on the development of new methods for synthesizing 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane and its derivatives. Overall, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has the potential to be a valuable tool in a range of scientific applications and is an area of ongoing research.
Synthesis Methods
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a variety of methods, including the Mannich reaction and the reductive amination of cyclen. The Mannich reaction involves the reaction of formaldehyde, ammonia, and a primary amine, such as propylamine, with cyclen to form 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. The reductive amination method involves the reaction of cyclen with formaldehyde and propylamine in the presence of a reducing agent, such as sodium borohydride.
Scientific Research Applications
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been extensively studied for its potential applications in various scientific fields, including catalysis, imaging, and drug delivery. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be used as a ligand for metal ions, which can be used in catalysis reactions. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane complexes with metal ions can also be used as contrast agents in magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has also been studied for its potential use in drug delivery, as it can form stable complexes with metal ions and can be used to target specific cells or tissues.
properties
CAS RN |
111479-37-9 |
|---|---|
Product Name |
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane |
Molecular Formula |
C14H33N5 |
Molecular Weight |
271.45 g/mol |
IUPAC Name |
3-(4-methyl-1,4,8,11-tetrazacyclotetradec-1-yl)propan-1-amine |
InChI |
InChI=1S/C14H33N5/c1-18-10-3-6-16-8-9-17-7-4-12-19(14-13-18)11-2-5-15/h16-17H,2-15H2,1H3 |
InChI Key |
ZBUNFVBLQCSLIF-UHFFFAOYSA-N |
SMILES |
CN1CCCNCCNCCCN(CC1)CCCN |
Canonical SMILES |
CN1CCCNCCNCCCN(CC1)CCCN |
Other CAS RN |
111479-37-9 |
synonyms |
1-(3-aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane AMTT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)
